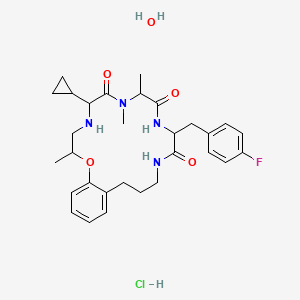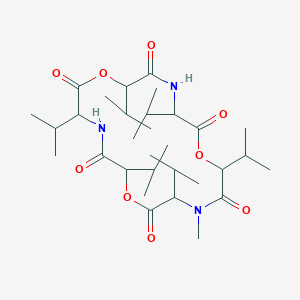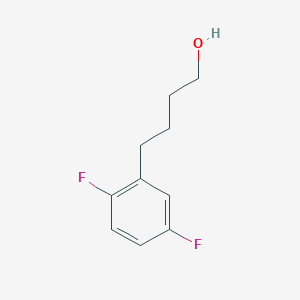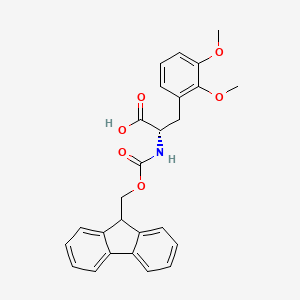![molecular formula C32H46O7Si B12285971 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 ist eine Verbindung, die tert-Butyldiphenylsilyl- und D,L-1-Ethoxyethyl-Gruppen aufweist. Diese Gruppen werden oft in der organischen Synthese verwendet, insbesondere zum Schutz von Hydroxylgruppen. Die tert-Butyldiphenylsilyl-Gruppe ist bekannt für ihre Stabilität gegenüber sauren Bedingungen und nukleophilen Spezies, was sie zu einer wertvollen Schutzgruppe in verschiedenen synthetischen Anwendungen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 beinhaltet typischerweise den selektiven Schutz von Hydroxylgruppen. Die tert-Butyldiphenylsilyl-Gruppe kann unter Verwendung von tert-Butyldiphenylsilylchlorid (TBDPSCl) und Imidazol in Dimethylformamid (DMF) eingeführt werden. Die Reaktion wird bei Raumtemperatur durchgeführt, und der Fortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt. Das Reaktionsgemisch wird dann mit Methanol abgequencht, und das Produkt wird durch Säulenchromatographie an Kieselgel gereinigt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen könnte die Effizienz und Ausbeute der Synthese verbessern. Die wichtigsten Schritte würden den selektiven Schutz von Hydroxylgruppen und die Reinigung des Endprodukts umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 unterliegt verschiedenen Arten von Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um Schutzgruppen zu entfernen oder die Struktur der Verbindung zu modifizieren.
Substitution: Die tert-Butyldiphenylsilyl-Gruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Tetra-n-butylammoniumfluorid (TBAF) werden verwendet, um die tert-Butyldiphenylsilyl-Gruppe zu entfernen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen oder Kohlenwasserstoffen führen kann.
Wissenschaftliche Forschungsanwendungen
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Schutzgruppe in der organischen Synthese verwendet, um ungewollte Reaktionen an Hydroxylstellen zu verhindern.
Biologie: Wird bei der Synthese biologisch aktiver Moleküle, einschließlich Pharmazeutika und Naturstoffe, eingesetzt.
Medizin: Wird bei der Entwicklung von Arzneimittelkandidaten und in der pharmazeutischen Chemieforschung verwendet.
Industrie: Anwendung bei der Herstellung von Feinchemikalien und fortschrittlichen Materialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet den Schutz von Hydroxylgruppen. Die tert-Butyldiphenylsilyl-Gruppe bildet einen stabilen Silylether mit der Hydroxylgruppe, wodurch diese an weiteren Reaktionen gehindert wird. Diese Stabilität ist auf das sterische Volumen und die elektronischen Eigenschaften der tert-Butyldiphenylsilyl-Gruppe zurückzuführen, die sie gegenüber sauren und nukleophilen Bedingungen resistent machen .
Wirkmechanismus
The mechanism of action of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in further reactions. This stability is due to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group, which make it resistant to acidic and nucleophilic conditions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butyldimethylsilyl (TBDMS): Eine weitere Silylschutzgruppe, jedoch weniger stabil unter sauren Bedingungen als tert-Butyldiphenylsilyl.
Triisopropylsilyl (TIPS): Bietet eine ähnliche Stabilität wie tert-Butyldiphenylsilyl, ist aber resistenter gegenüber Fluoridionen.
Trimethylsilyl (TMS): Eine kleinere Silylschutzgruppe, die unter milden Bedingungen leicht entfernt werden kann.
Einzigartigkeit
Die Einzigartigkeit von 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 liegt in seiner Kombination aus Stabilität und Selektivität. Die tert-Butyldiphenylsilyl-Gruppe bietet außergewöhnlichen Widerstand gegenüber sauren und nukleophilen Bedingungen, was sie ideal zum Schutz primärer Hydroxylgruppen in komplexen Synthesefolgen macht .
Eigenschaften
Molekularformel |
C32H46O7Si |
|---|---|
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
tert-butyl-[[8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane |
InChI |
InChI=1S/C32H46O7Si/c1-10-33-21(2)34-24-25-27(37-31(6,7)35-25)29(28-26(24)36-32(8,9)38-28)39-40(30(3,4)5,22-17-13-11-14-18-22)23-19-15-12-16-20-23/h11-21,24-29H,10H2,1-9H3 |
InChI-Schlüssel |
VVRJQUGFSNMFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)




![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)



![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

